

Application Notes and Protocols: (3-(Dimethylcarbamoyl)phenyl)boronic Acid in Drug Discovery

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Compound of Interest

Compound Name: (3-(Dimethylcarbamoyl)phenyl)boronic acid

Cat. No.: B151366

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Introduction

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a versatile synthetic building block with significant potential in drug discovery, particularly in the development of targeted therapies. Its utility stems from the unique chemical properties of the boronic acid moiety, which can engage in various biological interactions, including the reversible covalent inhibition of enzymes. This document provides detailed application notes and protocols for the use of **(3-(Dimethylcarbamoyl)phenyl)boronic acid** and its derivatives as potential inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key regulator of the innate immune system. Inhibition of ENPP1 presents a promising strategy for cancer immunotherapy by activating the cGAS-STING pathway.

The cGAS-STING Signaling Pathway and the Role of ENPP1

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs

in cancer cells. Upon binding to cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.

ENPP1 is a transmembrane glycoprotein that negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP, thereby preventing its activation of STING in neighboring immune cells.[1] High expression of ENPP1 in the tumor microenvironment is associated with immune evasion and poor prognosis in various cancers. Therefore, inhibiting ENPP1 is a compelling therapeutic strategy to enhance anti-tumor immunity by increasing the local concentration of cGAMP and promoting STING-mediated immune responses.[2]

Boronic Acids as ENPP1 Inhibitors

Recent research has identified boronic acid derivatives as a promising class of ENPP1 inhibitors.[1] The boron atom in the boronic acid moiety can form a reversible covalent bond with the catalytic residues in the active site of ENPP1, leading to potent inhibition. While various scaffolds can be employed, the inclusion of a boronic acid functional group is a key feature for achieving high potency.

Quantitative Data for Boronic Acid-Based ENPP1 Inhibitors

The following table summarizes the inhibitory activity of exemplary boronic acid-containing compounds against ENPP1. These compounds combine a potent core and tail structure with a boronic acid head group that interacts with the enzyme's active site.

Compound ID	Core/Tail Structure	Zinc-Binding Head Group	K _i (nM) at pH 7.4
60	Benzyl amine core with 8-methoxy quinoline 3-nitrile tail	Boronic Acid	130
61	Benzyl amine core with 8-methoxy quinazoline tail	Boronic Acid	430

Data extracted from Carozza, J.A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e5.[\[1\]](#)

Experimental Protocols

In Vitro ENPP1 Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory potency (K_i) of compounds against ENPP1. The assay measures the degradation of the ENPP1 substrate, cGAMP.

Materials:

- Recombinant mouse ENPP1
- 2',3'-cGAMP
- Test compounds (e.g., boronic acid derivatives) dissolved in DMSO
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 500 μM CaCl₂, 1 μM ZnCl₂
- 96-well plates
- Incubator
- LC-MS/MS or a suitable method for quantifying cGAMP

Procedure:

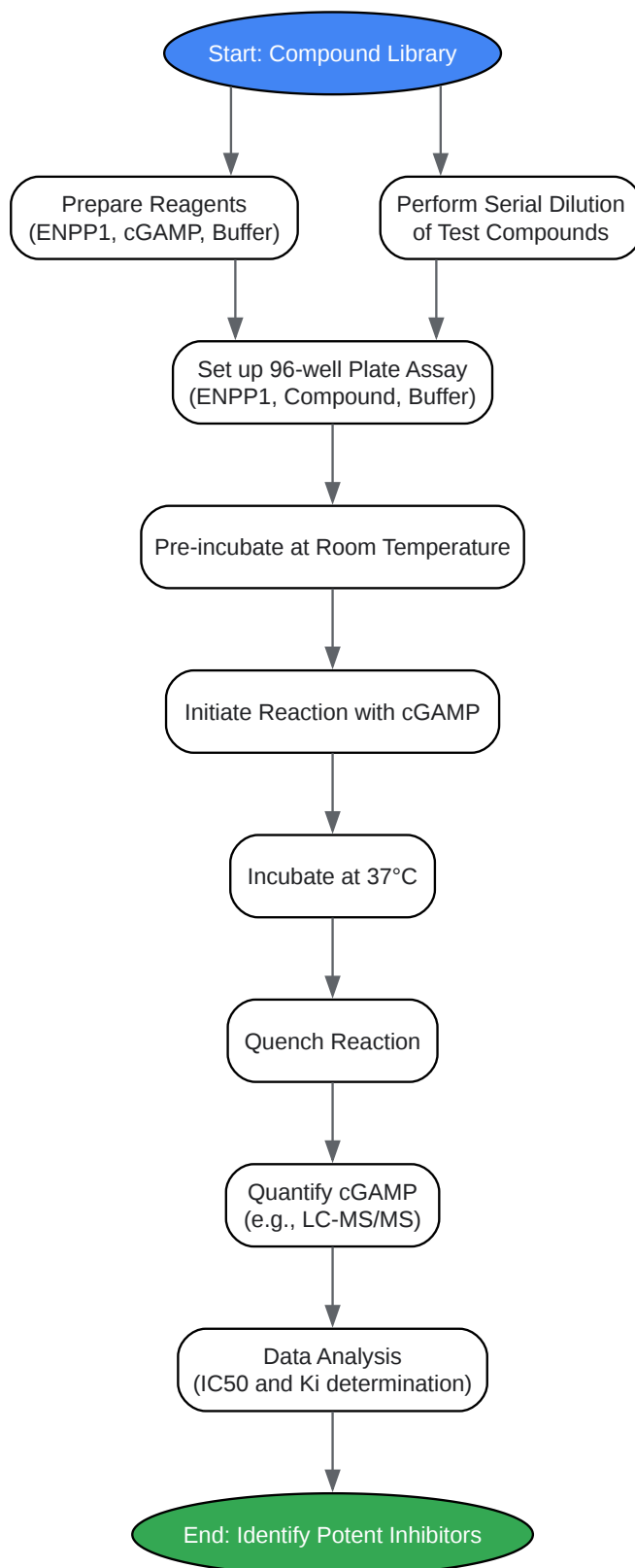
- Prepare serial dilutions of the test compounds in the Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
- In a 96-well plate, add the following components in order:
 - Assay Buffer
 - Test compound dilution (or DMSO for control)
 - Recombinant ENPP1 (final concentration of 3 nM)
- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding cGAMP to a final concentration of 5 μ M.
- Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure linear product formation in the uninhibited control.
- Stop the reaction by adding a quenching solution (e.g., EDTA to chelate metal ions or by heat inactivation at 95°C for 5 minutes).
- Quantify the remaining cGAMP in each well using a validated analytical method such as LC-MS/MS.
- Calculate the percentage of ENPP1 inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [S]/K_m)$, where [S] is the substrate concentration and K_m is the Michaelis-Menten constant of ENPP1 for cGAMP.

Visualizations

cGAS-STING Signaling Pathway and ENPP1 Inhibition

Caption: ENPP1 inhibition enhances cGAS-STING signaling.

Experimental Workflow for ENPP1 Inhibitor Screening



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Caption: Workflow for in vitro ENPP1 inhibitor screening.

Conclusion and Future Directions

(3-(Dimethylcarbamoyl)phenyl)boronic acid represents a valuable chemical scaffold for the development of novel ENPP1 inhibitors. The boronic acid moiety is a key pharmacophore for potent inhibition of this important immuno-oncology target. The provided protocols and data serve as a foundation for researchers to explore the potential of boronic acid derivatives in modulating the cGAS-STING pathway for cancer immunotherapy. Future research should focus on synthesizing and evaluating a broader range of derivatives incorporating the **(3-(Dimethylcarbamoyl)phenyl)boronic acid** moiety to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing this promising class of compounds toward clinical development.

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References

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